molecular formula C8H11ClN4OS B12937535 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 86627-44-3

2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12937535
CAS No.: 86627-44-3
M. Wt: 246.72 g/mol
InChI Key: QQHSCMQISUSANK-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 4-chloro-6-(dimethylamino)pyrimidine with a thiol-containing compound.

    Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, where the thiol group reacts with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent selection and purification steps are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds.

Scientific Research Applications

2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used to study the interactions of pyrimidine derivatives with biological targets.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups on the pyrimidine ring contribute to its binding affinity and specificity. The thioacetamide moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,6-Dichloropyrimidin-2-yl)thio)acetamide
  • 2-((4-Methoxy-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide
  • 2-((4-Chloro-6-(methylamino)pyrimidin-2-yl)thio)acetamide

Uniqueness

2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is unique due to the presence of both chloro and dimethylamino groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thioacetamide moiety provides a distinct profile that can be exploited in various applications.

Properties

CAS No.

86627-44-3

Molecular Formula

C8H11ClN4OS

Molecular Weight

246.72 g/mol

IUPAC Name

2-[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C8H11ClN4OS/c1-13(2)7-3-5(9)11-8(12-7)15-4-6(10)14/h3H,4H2,1-2H3,(H2,10,14)

InChI Key

QQHSCMQISUSANK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC(=N1)SCC(=O)N)Cl

Origin of Product

United States

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